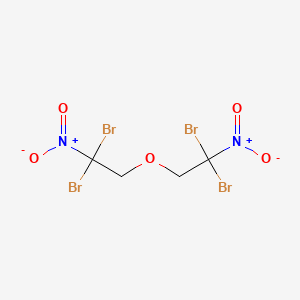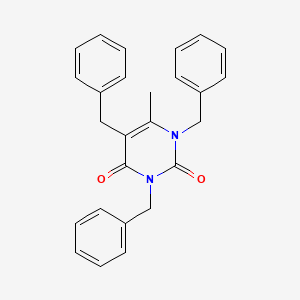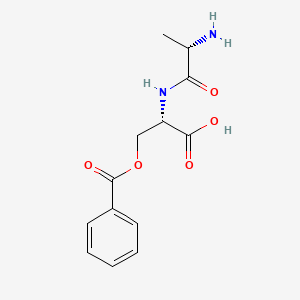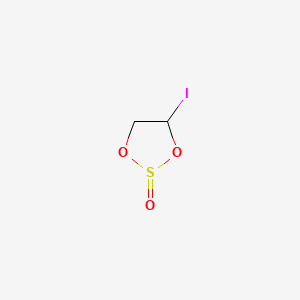
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of nitroethane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent. The process may involve multiple steps to ensure the correct placement of bromine and nitro groups on the ethane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro compounds, while reduction can produce diamines. Substitution reactions can result in a variety of functionalized ethane derivatives.
科学的研究の応用
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving brominated and nitrated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive molecules is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,2-Dibromo-2-nitroethanol: A related compound with similar bromine and nitro groups but a different structural arrangement.
1,1,2,2-Tetrabromoethane: Another brominated compound with multiple bromine atoms but lacking nitro groups.
1,1-Dibromo-2-nitroethane: A simpler compound with fewer bromine and nitro groups.
Uniqueness
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is unique due to its combination of multiple bromine and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
834887-52-4 |
|---|---|
分子式 |
C4H4Br4N2O5 |
分子量 |
479.70 g/mol |
IUPAC名 |
1,1-dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H4Br4N2O5/c5-3(6,9(11)12)1-15-2-4(7,8)10(13)14/h1-2H2 |
InChIキー |
DSNVZWYQWNVXJI-UHFFFAOYSA-N |
正規SMILES |
C(C([N+](=O)[O-])(Br)Br)OCC([N+](=O)[O-])(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
